6-(Indolin-1-yl)nicotinaldehyde
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Overview
Description
6-(Indolin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C14H12N2O It features an indoline moiety fused to a nicotinaldehyde structure, making it a unique hybrid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: 6-(Indolin-1-yl)nicotinic acid.
Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline-2,3-dione: A compound with an indoline structure but different functional groups.
Uniqueness
6-(Indolin-1-yl)nicotinaldehyde is unique due to its combination of an indoline moiety with a nicotinaldehyde structure. This hybrid structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2 |
InChI Key |
MUARKZVUJPGSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
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